ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
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Overview
Description
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: is a diterpenoid compound extracted from the herbs of Wedelia trilobata. This compound belongs to the ent-kaurane diterpenoids family, which are known for their diverse biological activities . The molecular formula of this compound is C20H28O3, and it has a molecular weight of 316.44 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid involves the extraction from natural sources such as Wedelia trilobata . The compound is typically isolated using ethanol extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid has several scientific research applications:
Chemistry: It is used as a reference compound in phytochemical studies and for the synthesis of other diterpenoids.
Biology: The compound exhibits various biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research has shown that this compound induces apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for anti-cancer therapies.
Industry: It is used in the development of natural product libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
DNA Damage: this compound induces DNA damage, leading to cell death.
Comparison with Similar Compounds
ent-Kaur-16-en-19-oic acid: Another diterpenoid with similar biological activities.
ent-Pimara-8(14),15-dien-19-oic acid: Known for its anti-inflammatory properties
Properties
IUPAC Name |
14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJHHWUTSBRYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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